molecular formula C12H14N2O3S2 B1240166 2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine

2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine

Cat. No. B1240166
M. Wt: 298.4 g/mol
InChI Key: BUXNKFNNJJTLOS-UHFFFAOYSA-N
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Patent
US05141946

Procedure details

Dissolved in 50 ml of methylene chloride was 18.5 g of the compound obtained in Example 1, and the solution was cooled down to -10° C. 16.2 g of m-chloroperbenzoic acid (with a 70% purity) was added to the solution, which was in turn stirred at that temperature for 40 minutes. Ethyl acetate (600 ml) was added to the solution, which was then washed once with an aqueous solution of sodium thiosulfate, three times with sodium hydrogencarbonate and once with water, dried over magnesium sulfate, and distilled to remove the solvent. The residue was purified by silica gel column chromatography, and eluting with n-hexane-ethyl acetate (5:3 to 3:1) to obtain the title compound (13.4 g).
Name
compound
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([CH2:8][S:9][C:10]1[S:11][C:12]2[C:17]([N:18]=1)=[CH:16][CH:15]=[CH:14][N:13]=2)=[O:7])[CH2:2][CH2:3][CH3:4].ClC1C=CC=C(C(OO)=[O:27])C=1.C(OCC)(=O)C>C(Cl)Cl>[CH2:1]([O:5][C:6]([CH2:8][S:9]([C:10]1[S:11][C:12]2[C:17]([N:18]=1)=[CH:16][CH:15]=[CH:14][N:13]=2)=[O:27])=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
compound
Quantity
18.5 g
Type
reactant
Smiles
C(CCC)OC(=O)CSC=1SC2=NC=CC=C2N1
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed once with an aqueous solution of sodium thiosulfate, three times with sodium hydrogencarbonate and once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with n-hexane-ethyl acetate (5:3 to 3:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(CCC)OC(=O)CS(=O)C=1SC2=NC=CC=C2N1
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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